![molecular formula C23H23N3O5 B2928826 N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-29-9](/img/structure/B2928826.png)
N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-219, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the cell
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Given the lack of specific information about its targets, it is difficult to predict which pathways might be affected
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects will depend on the specific targets of the compound and how it alters their function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its specificity for the MDM2-p53 interaction, which allows for the selective activation of p53 in cancer cells. However, N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has poor solubility, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. One direction is the development of more potent and selective MDM2 inhibitors that can overcome the limitations of N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. Another direction is the investigation of combination therapies that can enhance the efficacy of N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in cancer treatment. Additionally, the development of predictive biomarkers for N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide response can help identify patients who are most likely to benefit from this treatment.
Synthesis Methods
N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with 2-(2-aminoethyl)indole to form N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide. This intermediate is then reacted with morpholine-2,2-dione to form N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, which is the final product.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, a tumor suppressor protein. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-30-17-8-6-16(7-9-17)24-23(29)22(28)19-14-26(20-5-3-2-4-18(19)20)15-21(27)25-10-12-31-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLFYMQODZMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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